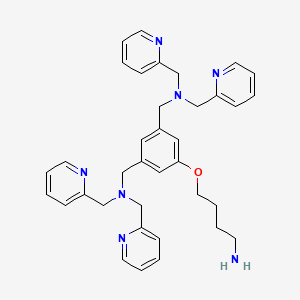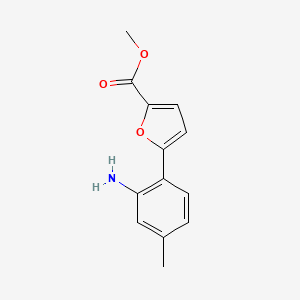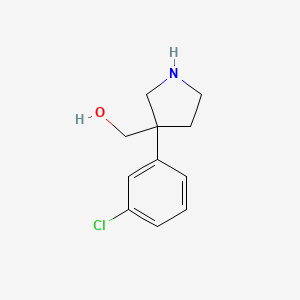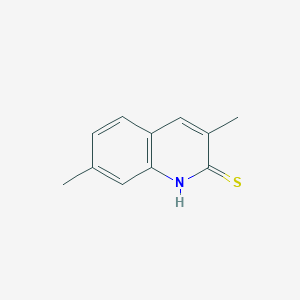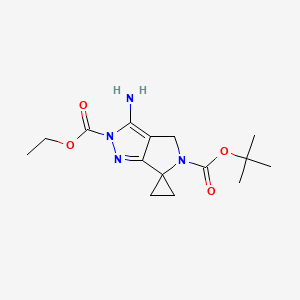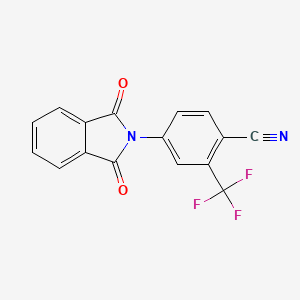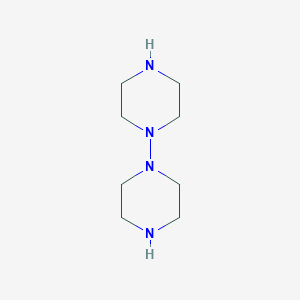
1,1'-Bipiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bipiperazine is an organic compound with the molecular formula C8H18N4. It consists of two piperazine rings connected by a single bond. Piperazine derivatives, including 1,1’-Bipiperazine, are known for their wide range of biological and pharmaceutical activities .
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Bipiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, intermolecular cycloaddition of alkynes bearing amino groups is also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For instance, the catalytic amination of monoethanolamine and ammonia can yield piperazine as a by-product . Another method includes the cyclization of ethylenediamine with dichloroethane .
化学反応の分析
Types of Reactions: 1,1’-Bipiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are often employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding N-oxides, while reduction can yield amines.
科学的研究の応用
1,1’-Bipiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a ligand in the study of protein-ligand interactions.
Medicine: Piperazine derivatives are known for their antihistamine, anticancer, and antimicrobial properties.
Industry: It is used in the production of surfactants, antioxidants, and synthetic resins.
作用機序
The mechanism of action of 1,1’-Bipiperazine involves its interaction with molecular targets such as GABA receptors. It acts as a GABA receptor agonist, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This action is mediated through the inhibitory GABA receptor pathway .
類似化合物との比較
Piperazine: A simpler analog with a single piperazine ring.
1,4-Diazacyclohexane: Another piperazine derivative with different substitution patterns.
Uniqueness: 1,1’-Bipiperazine is unique due to its dual piperazine ring structure, which imparts distinct chemical and biological properties compared to its simpler analogs .
特性
分子式 |
C8H18N4 |
|---|---|
分子量 |
170.26 g/mol |
IUPAC名 |
1-piperazin-1-ylpiperazine |
InChI |
InChI=1S/C8H18N4/c1-5-11(6-2-9-1)12-7-3-10-4-8-12/h9-10H,1-8H2 |
InChIキー |
HSXGVUKUWYPECQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


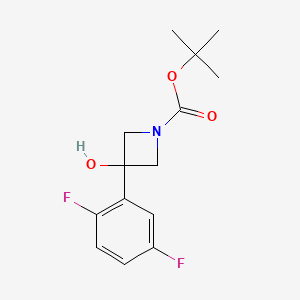
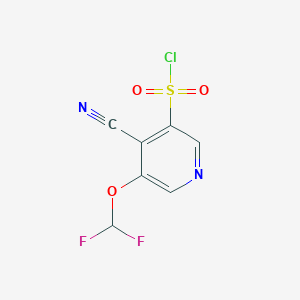


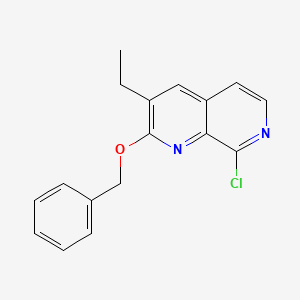
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
